molecular formula C5H4Cl2N4 B015382 1H-Purine, 6-chloro-, monohydrochloride CAS No. 88166-54-5

1H-Purine, 6-chloro-, monohydrochloride

Cat. No. B015382
CAS RN: 88166-54-5
M. Wt: 191.02 g/mol
InChI Key: UYGNXRBDDSTKED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives, including 1H-Purine, 6-chloro-, monohydrochloride, involves intricate chemical reactions. Efficient synthesis of purine analogues has been achieved through cyclization of 6-chloro-4,5-diaminopyrimidines and various aldehydes, where FeCl3–SiO2 acts as a promoting agent, highlighting the compound's synthetic versatility (Dang, Brown, & Erion, 2000).

Molecular Structure Analysis

Molecular structure analyses reveal the complex hydrogen-bonding schemes and structural characteristics of purine derivatives. For instance, studies on related compounds have showcased detailed hydrogen-bonding interactions, contributing to the understanding of 1H-Purine, 6-chloro-, monohydrochloride's molecular behavior (Atria, Garland, & Baggio, 2010).

Chemical Reactions and Properties

Chemical reactions involving 1H-Purine, 6-chloro-, monohydrochloride, such as dehalogenation and coupling reactions, elucidate its reactive properties and potential for functionalization. These studies underscore the compound's significance in synthetic chemistry and its reactivity towards various reagents (Qu Gui-rong, 2010).

Safety And Hazards

According to the safety data sheet, 6-Chloropurine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using this substance only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .

properties

IUPAC Name

6-chloro-7H-purine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGNXRBDDSTKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236865
Record name 1H-Purine, 6-chloro-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Purine, 6-chloro-, monohydrochloride

CAS RN

88166-54-5
Record name 1H-Purine, 6-chloro-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088166545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine, 6-chloro-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 50 g (0.368 mole) of hypoxanthine, 120 ml. of N,N-dimethylaniline and 500 ml. of phosphorus oxychloride was refluxed for 20 minutes. Excess phosphorus oxychloride was removed by vacuum distillation with an external oil bath having a temperature below 70° C. and 1.0 liter of methylene chloride was added to the red oily residue. The red methylene chloride solution was cooled in an ice water bath and hydrogen chloride gas was bubbled through the solution until the solution turned a bright yellow color. After stirring the reaction mixture overnight, nitrogen was passed through the solution for 1.5 hours to remove excess hydrogen chloride. The product was collected by filtration, washed with two 150 ml. portions of hot methylene chloride and dried to give 59.3 g (99% yield) of 6-chloropurine hydrochloride, as a cream colored solid, λ max (H2O)=264 nm, ε=9.32×103.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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